4-(4-Phenylpyridin-2-yl)aniline
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Overview
Description
4-(4-Phenylpyridin-2-yl)aniline is an organic compound that features a pyridine ring substituted with a phenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylpyridin-2-yl)aniline typically involves the coupling of a pyridine derivative with a phenyl-substituted aniline. One common method is the palladium-catalyzed amination reaction, where a halogenated pyridine reacts with a phenyl-substituted aniline in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylpyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-(4-Phenylpyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-(4-Phenylpyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-Phenylpyridine: Lacks the aniline moiety, making it less versatile in certain reactions.
4-(4-Methoxyphenyl)pyridine: Contains a methoxy group instead of an aniline, altering its reactivity and applications.
4-(4-Chlorophenyl)pyridine:
Uniqueness: 4-(4-Phenylpyridin-2-yl)aniline is unique due to its combination of a pyridine ring, phenyl group, and aniline moiety. This structure provides a balance of electronic and steric properties, making it suitable for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C17H14N2 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(4-phenylpyridin-2-yl)aniline |
InChI |
InChI=1S/C17H14N2/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H,18H2 |
InChI Key |
IBJZYSDVWCLJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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